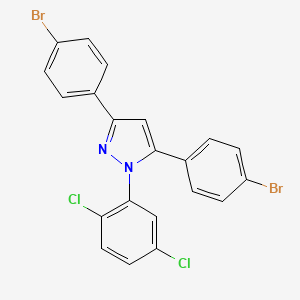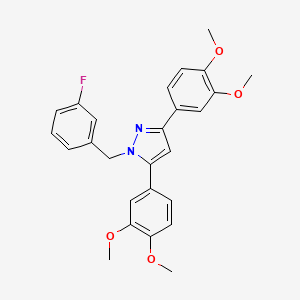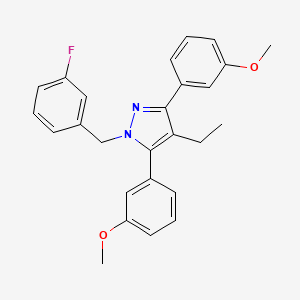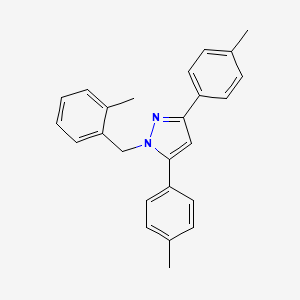
1-(difluoromethyl)-5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIFLUOROMETHYL)-5-METHYL-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a 4-methylcyclohexyl group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates.
Attachment of the 4-Methylcyclohexyl Group: The 4-methylcyclohexyl group can be introduced through nucleophilic substitution reactions using appropriate cyclohexyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow precise control of reaction conditions such as temperature, pressure, and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-5-METHYL-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(DIFLUOROMETHYL)-5-METHYL-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Used as a lead compound in the development of anti-inflammatory and analgesic drugs.
Agrochemicals: Employed in the synthesis of herbicides and fungicides.
Biological Research: Utilized in studies related to enzyme inhibition and receptor binding.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide: Lacks the 4-methylcyclohexyl group.
1-(Difluoromethyl)-5-methyl-N~3~-(cyclohexyl)-1H-pyrazole-3-carboxamide: Lacks the methyl group on the cyclohexyl ring.
Uniqueness
1-(DIFLUOROMETHYL)-5-METHYL-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the 4-methylcyclohexyl group, which may enhance its biological activity and selectivity compared to similar compounds. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C13H19F2N3O |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methyl-N-(4-methylcyclohexyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H19F2N3O/c1-8-3-5-10(6-4-8)16-12(19)11-7-9(2)18(17-11)13(14)15/h7-8,10,13H,3-6H2,1-2H3,(H,16,19) |
InChI Key |
GIXPMGLMELYPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NN(C(=C2)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925062.png)
![methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10925070.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925078.png)
![1-butyl-6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925086.png)
![3,6-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925103.png)


![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B10925114.png)


![N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10925149.png)
![N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide](/img/structure/B10925153.png)
![2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10925155.png)

